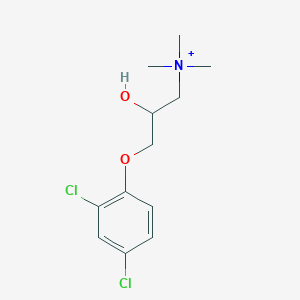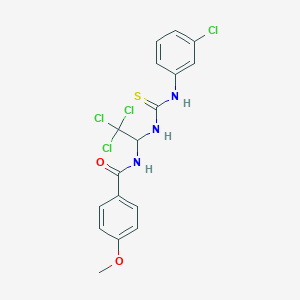![molecular formula C23H26N6O6 B11710710 N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two nitrophenyl groups attached to a nonanedihydrazide backbone, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the reaction of nonanedihydrazide with 2-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial crystallization or continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and dyes.
Mechanism of Action
The mechanism of action of N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The nitrophenyl groups can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’1,N’9-BIS[(E)-(4-ETHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
- N’1,N’9-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
- N’1,N’9-BIS[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
Uniqueness
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with metal ions and biological molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H26N6O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-10-6-8-12-20(18)28(32)33)14-4-2-1-3-5-15-23(31)27-25-17-19-11-7-9-13-21(19)29(34)35/h6-13,16-17H,1-5,14-15H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChI Key |
ASQXPNGPJAMDMO-MUPYBJATSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)


![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)

![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)
